molecular formula C5H8O2 B016579 Pivalolactone CAS No. 1955-45-9

Pivalolactone

Cat. No.: B016579
CAS No.: 1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
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Description

Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a four-membered lactone with the molecular formula C₆H₁₀O₂. It is a colorless liquid that is used primarily in the synthesis of polymers and copolymers. This compound is known for its high reactivity due to the strain in its four-membered ring structure, making it a valuable monomer in polymer chemistry .

Mechanism of Action

Target of Action

Pivalolactone primarily targets carboxylated polymers . It is especially useful and effective for modifying these polymers through a process known as graft polymerization .

Mode of Action

The interaction of this compound with its targets involves a rapid ring-opening polymerization . This process is initiated and propagated anionically by the carboxylate anion . The driving force for the reaction is the relief of the strain in the four-membered ring and the heat of polymerization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the graft polymerization of carboxylated polymers . The absence of a common termination reaction or chain transfer to monomer in tetrahydrofuran solution leads to grafting efficiencies and this compound conversions approaching 100% .

Pharmacokinetics

It is known that the compound is highly pure and is stored as a crystalline solid at low temperatures .

Result of Action

The result of this compound’s action is the formation of a high melting, thermally and hydrolytically stable, and highly crystalline aliphatic polyester . This polyester is formed from the rapid ring-opening polymerization of this compound .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is stored at low temperatures to maintain its stability . Additionally, the polymerization process occurs under mild conditions relatively free of interfering reactions .

Chemical Reactions Analysis

Types of Reactions

Pivalolactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pivalolactone can be compared to other lactones, such as β-propiolactone and ɛ-caprolactone:

This compound is unique due to its high melting point, thermal stability, and crystallinity, making it particularly valuable in the synthesis of high-performance polymers and copolymers .

Properties

IUPAC Name

3,3-dimethyloxetan-2-one
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InChI

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3
Source PubChem
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InChI Key

ULKFLOVGORAZDI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1=O)C
Source PubChem
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Molecular Formula

C5H8O2
Record name PIVALOLACTONE
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Related CAS

24969-13-9
Record name 2-Oxetanone, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID0021171
Record name Pivalolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
Record name PIVALOLACTONE
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CAS No.

1955-45-9
Record name PIVALOLACTONE
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Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
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isobutyroxypivalic anhydride
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Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
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isobutyroxypivalic anhydride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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